molecular formula C4H4Cl2N4 B153422 2,6-Dichloropyrimidine-4,5-diamine CAS No. 130838-36-7

2,6-Dichloropyrimidine-4,5-diamine

Cat. No. B153422
CAS RN: 130838-36-7
M. Wt: 179 g/mol
InChI Key: VJVAQTIZGIIBCM-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4,5-diamine (DCPD) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in many different biological molecules. DCPD has a wide range of applications due to its unique properties, such as its ability to act as a catalyst, its ability to interact with other molecules, and its low toxicity.

Scientific Research Applications

Pharmaceutical Synthesis

2,6-Dichloropyrimidine-4,5-diamine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development, particularly in the design of kinase inhibitors which are crucial in targeted cancer therapies .

Agrochemical Production

This compound is also utilized in the development of agrochemicals. Its chemical properties enable the synthesis of pesticides and herbicides that help protect crops from pests and diseases, contributing to agricultural productivity.

Functional Materials Development

Due to its reactive nature, 2,6-Dichloropyrimidine-4,5-diamine is used in creating functional materials. These materials have specific properties or functions that can be applied in various industries, including electronics and nanotechnology.

Biarylpyrimidine Synthesis

It is involved in biarylpyrimidine synthesis, which is significant in medicinal chemistry. Biaryl compounds have two aromatic rings which can be essential for the biological activity of certain drugs .

Catalyst-Free Monoamination

The compound has been used in catalyst-free monoamination processes. This method is valuable in organic synthesis as it allows for the introduction of amine groups into molecules without the need for a catalyst, simplifying the synthesis process .

Vilsmeier–Haack Reaction

In synthetic organic chemistry, 2,6-Dichloropyrimidine-4,5-diamine can participate in the Vilsmeier–Haack reaction. This reaction is used to introduce aldehyde groups into compounds, which is a pivotal step in synthesizing various organic molecules .

Pyrimido[4,5-d]pyrimidines Chemistry

This chemical plays a role in the chemistry of pyrimido[4,5-d]pyrimidines, a class of compounds with potential therapeutic applications. It has been used to synthesize selective inhibitors for epidermal growth factor receptor (EGFR), which are important in treating certain types of cancer .

properties

IUPAC Name

2,6-dichloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVAQTIZGIIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286462
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrimidine-4,5-diamine

CAS RN

130838-36-7
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2,6-dichloro-5-nitropyrimidine, prepared as described in a), in methanol (30 ml), was added Raney nickel freshly prepared from 500 mg of alloy. The reaction mixture was stirred 20 hours in the hydrogen atmosphere. Then a new catalyst, prepared from 500 mg of alloy, was added and the reaction mixture was stirred next 24 hours in the hydrogen atmosphere. The catalyst was removed, the reaction mixture was concentrated in vacuo and the residue was extracted with hot water. Product, which was obtained after cooling of the water solution, was purified by chromatography (SiO2, VI—1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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